3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene derivatives. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thienopyrimidinone derivatives with reduced functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition leads to a depletion of ATP levels, ultimately resulting in the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular activity.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives also target cytochrome bd oxidase and have shown promising activity against Mycobacterium tuberculosis.
Uniqueness
3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the propynylsulfanyl group, which may contribute to its specific biological activity and chemical reactivity. This structural feature distinguishes it from other thienopyrimidinone derivatives and may enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
3-methyl-2-prop-2-ynylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c1-3-5-15-10-11-7-4-6-14-8(7)9(13)12(10)2/h1,4,6H,5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRLWZDTUYIREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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